alpha-Sulfophenylacetic acid

説明

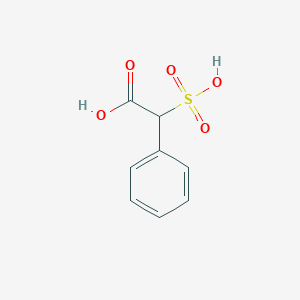

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNMCXDGQQVYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328744 | |

| Record name | alpha-Sulfophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41360-32-1 | |

| Record name | alpha-Sulfophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-Sulfophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Sulfophenylacetic Acid

α-Sulfophenylacetic acid, systematically known as 2-phenyl-2-sulfoacetic acid, is a bifunctional organic molecule featuring both a carboxylic acid and a sulfonic acid group attached to the same benzylic carbon.[1][2] This unique structural arrangement confers upon it potent acidic properties and makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its application as a building block for the synthesis of protein tyrosine phosphatase inhibitors highlights its importance in the development of potential therapeutics for a range of diseases.[1] This guide provides a comprehensive overview of the primary synthetic routes to α-sulfophenylacetic acid, offering detailed protocols, mechanistic insights, and a comparative analysis to inform laboratory and process development endeavors.

Core Synthetic Strategies

The synthesis of α-sulfophenylacetic acid is primarily achieved through two main pathways:

-

Direct Sulfonation of Phenylacetic Acid: This approach involves the direct introduction of a sulfonic acid group onto the α-carbon of phenylacetic acid using a suitable sulfonating agent.

-

Nucleophilic Substitution of α-Halophenylacetic Acid Derivatives: This method relies on the displacement of a halogen at the α-position of a phenylacetic acid derivative with a sulfite-containing nucleophile.

This guide will delve into the practical execution of these strategies, providing field-proven insights into the causality behind experimental choices.

Method 1: Direct Sulfonation of Phenylacetic Acid

The direct sulfonation of phenylacetic acid is a conceptually straightforward approach, though careful control of reaction conditions is crucial to favor α-substitution over competing aromatic ring sulfonation. The choice of sulfonating agent is a key determinant of the reaction's success.

Mechanism of α-Sulfonation

The sulfonation at the α-carbon of a carboxylic acid is an electrophilic substitution reaction that proceeds through an enol or enolate intermediate. The acidic α-proton of phenylacetic acid can be removed under appropriate conditions to form an enolate, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonating agent.

Diagram: Proposed Mechanism for α-Sulfonation of Phenylacetic Acid

Caption: Synthesis of α-sulfophenylacetic acid from an α-bromoester.

Experimental Protocol: From Ethyl α-Bromophenylacetate

This two-step protocol begins with the synthesis of the α-bromo ester, followed by nucleophilic substitution and hydrolysis.

Part A: Synthesis of Ethyl α-Bromophenylacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq).

-

Bromination: Slowly add bromine (1.1 eq) dropwise to the mixture. The reaction is often initiated by gentle warming.

-

Reaction: Heat the mixture to 80-90 °C for several hours until the evolution of HBr gas ceases.

-

Esterification: Cool the reaction mixture and slowly add absolute ethanol (excess).

-

Work-up and Purification: The crude ethyl α-bromophenylacetate is purified by distillation under reduced pressure.

Part B: Synthesis of α-Sulfophenylacetic Acid

-

Reaction Setup: In a round-bottom flask, dissolve ethyl α-bromophenylacetate (1.0 eq) in a mixture of ethanol and water.

-

Nucleophilic Substitution: Add sodium sulfite (1.2 eq) to the solution and heat the mixture to reflux for 4-6 hours.

-

Hydrolysis: After cooling, add a solution of sodium hydroxide (2.5 eq) and continue to reflux for another 2-3 hours to hydrolyze the ester.

-

Work-up:

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.

-

Extract the aqueous solution with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The resulting crude α-sulfophenylacetic acid can be purified by recrystallization.

Causality Behind Experimental Choices:

-

Hell-Volhard-Zelinsky Reaction: The synthesis of the α-bromo acid from the carboxylic acid using bromine and a phosphorus catalyst is a classic and reliable method.

-

Esterification: The carboxylic acid is converted to an ester to protect the acidic proton during the subsequent nucleophilic substitution.

-

Aqueous Ethanol Solvent: A mixture of ethanol and water is used to dissolve both the organic ester and the inorganic sodium sulfite.

-

Base Hydrolysis: Strong base (NaOH) is used for the saponification of the ester to the corresponding carboxylate salt, which is then protonated in the acidic work-up.

Comparative Analysis of Synthesis Methods

| Feature | Direct Sulfonation | Nucleophilic Substitution |

| Starting Materials | Phenylacetic acid, Sulfonating agent (e.g., Chlorosulfonic acid) | Phenylacetic acid, Bromine, Ethanol, Sodium sulfite |

| Number of Steps | Typically one main reaction step | Multiple steps (halogenation, esterification, substitution, hydrolysis) |

| Potential Byproducts | Aromatic sulfonation products, sulfones | Di-substitution products, elimination products |

| Process Control | Requires careful temperature control due to highly reactive sulfonating agents | Generally more manageable reaction conditions |

| Scalability | Potentially more direct for large-scale production if selectivity can be controlled | Multi-step nature can be less efficient for large-scale synthesis |

| Safety Considerations | Use of highly corrosive and reactive sulfonating agents | Use of bromine, a hazardous and corrosive reagent |

Conclusion

Both direct sulfonation and nucleophilic substitution pathways offer viable routes to α-sulfophenylacetic acid. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, available starting materials, and the capabilities for handling hazardous reagents. For laboratory-scale synthesis where control and purity are paramount, the nucleophilic substitution route may be preferred despite its multi-step nature. For industrial applications, the direct sulfonation method could be more economical if the reaction conditions can be optimized to achieve high selectivity for the desired α-sulfonated product. Further research into milder and more selective sulfonating agents could enhance the appeal of the direct sulfonation approach.

References

-

PubChem. alpha-Sulfophenylacetic acid. [Link]

-

Organic Syntheses. α,α'-DIBROMODIBENZYL SULFONE. [Link]

-

Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. [Link]

-

Organic Syntheses. phenylacetic acid. [Link]

-

Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

-

ChEBI. alpha-sulfophenylacetic acid. [Link]

-

Patentscope. Patents for USNMCXDGQQVYSW-UHFFFAOYSA-N. [Link]

Sources

Introduction: Defining a Versatile Chemical Intermediate

An In-depth Technical Guide to the Chemical Properties of alpha-Sulfophenylacetic Acid

alpha-Sulfophenylacetic acid, systematically named 2-phenyl-2-sulfoacetic acid, is an organosulfur compound of significant interest in medicinal chemistry and biochemical research.[1][2] With the molecular formula C₈H₈O₅S and a molecular weight of 216.21 g/mol , its structure is characterized by a phenylacetic acid core functionalized with a sulfonic acid group at the alpha (α) position.[1][2] This unique arrangement of two distinct acidic moieties on a single benzylic carbon imparts a compelling set of chemical properties that make it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Notably, it serves as a key building block for developing inhibitors of protein tyrosine phosphatases, enzymes critical to cellular signaling pathways.[1] This guide provides an in-depth exploration of its core chemical properties, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Characteristics

The foundation of alpha-sulfophenylacetic acid's utility lies in its molecular architecture and the resulting physical properties. Understanding these characteristics is paramount for its effective handling, reaction design, and application.

Molecular Structure

The molecule consists of a chiral center at the alpha-carbon, which is bonded to a phenyl group, a carboxyl group, a sulfo group, and a hydrogen atom. This structure dictates its reactivity and interactions.

Caption: Molecular structure of alpha-Sulfophenylacetic acid.

Physicochemical Data

The compound's physical properties are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

| Property | Value | Source |

| IUPAC Name | 2-phenyl-2-sulfoacetic acid | [2] |

| Molecular Formula | C₈H₈O₅S | [1][2] |

| Molecular Weight | 216.21 g/mol | [2] |

| Melting Point | ~225 °C | [3] |

| Predicted Density | 1.587 ± 0.06 g/cm³ | [1][3] |

| Appearance | Off-white powder/solid | [4] |

| Solubility | High solubility in aqueous solutions (>0.5 mg/mL at pH 6) | [1] |

The high water solubility is a direct consequence of the two polar acidic groups, which readily form hydrogen bonds with water.[1] In the solid state, the molecule forms stable crystal lattices stabilized by extensive intermolecular hydrogen bonding networks between these acidic groups.[1]

Acidity and Ionization Behavior: A Diprotic System

A defining feature of alpha-sulfophenylacetic acid is its nature as a diprotic acid.[1] The presence of both a carboxylic acid and a sulfonic acid group results in two distinct ionization events.

-

Sulfonic Acid Group (-SO₃H): This group is exceptionally acidic, with a predicted pKa value approaching -2.[1] The high acidity stems from the stability of the resulting sulfonate anion (R-SO₃⁻), which is resonance-stabilized across three oxygen atoms. In nearly all practical aqueous environments (pH > 0), this group can be considered fully deprotonated.

-

Carboxylic Acid Group (-COOH): While less acidic than the sulfonic acid, the carboxylic acid group is significantly stronger than that of a simple alkyl carboxylic acid. Its acidity is enhanced by the powerful electron-withdrawing inductive effect of the adjacent sulfonate group. The predicted pKa for the compound as a whole is -0.12 ± 0.50, reflecting the profound influence of the sulfo moiety.[1][3]

This dual-acid character is crucial for its biological applications, as it allows for strong electrostatic interactions and hydrogen bonding with basic residues in enzyme active sites.[1]

Caption: Ionization states of alpha-sulfophenylacetic acid.

Chemical Reactivity and Synthetic Utility

The reactivity profile of alpha-sulfophenylacetic acid is dictated by its two functional groups, which exhibit distinct chemical behaviors.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for synthetic modification. Its reactivity is enhanced by the electron-withdrawing nature of the alpha-sulfonate group, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[1]

-

Amidation: It readily reacts with primary and secondary amines under standard peptide coupling conditions (e.g., using coupling agents like HATU or EDC) to form a diverse library of amide derivatives. This is a common strategy for developing enzyme inhibitors.[1]

-

Esterification: Standard esterification reactions with alcohols can be performed, typically under acidic catalysis, to yield the corresponding esters.[1]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this requires careful control to avoid side reactions.

Reactions of the Sulfonic Acid Group

The sulfonic acid group is chemically robust and generally unreactive toward nucleophilic substitution due to the strength of the S-O bonds and the stability of the sulfonate anion.[1] However, it can be converted into other functional groups:

-

Sulfonamide Formation: While less common than amidation of the carboxyl group, the sulfonic acid can be converted to a sulfonyl chloride (e.g., using thionyl chloride or PCl₅), which then reacts with amines to form sulfonamides. Sulfonamides are a well-known pharmacophore in many drug classes.[1]

-

Electrostatic Interactions: The negatively charged sulfonate group readily participates in non-covalent interactions, such as hydrogen bonding and electrostatic associations with cationic species, which is key to its role in enzyme binding.[1]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of alpha-sulfophenylacetic acid. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

-

¹H NMR: The proton spectrum would be expected to show a complex multiplet in the aromatic region (typically ~7.2-7.6 ppm) corresponding to the five protons of the phenyl ring. A key signal would be a singlet for the lone proton on the alpha-carbon, likely shifted downfield due to the deshielding effects of the adjacent phenyl, carboxyl, and sulfo groups. The acidic protons of the -COOH and -SO₃H groups are often broad and may exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum.

-

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically ~170-180 ppm), and the alpha-carbon, which would be significantly influenced by its three electron-withdrawing substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.[5][6]

-

A very broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A sharp, strong C=O stretching absorption should appear around 1700-1725 cm⁻¹.

-

Strong, characteristic absorptions for the S=O stretching of the sulfonic acid group are expected in the regions of 1340-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric).

UV-Visible (UV-Vis) Spectroscopy

The phenyl group is the primary chromophore. UV-Vis spectroscopy would reveal absorptions characteristic of the benzene ring, typically showing a strong band below 220 nm and weaker, fine-structured bands between 240-270 nm, corresponding to π→π* electronic transitions.[6][7]

Stability and Degradation Profile

For applications in drug development, understanding a compound's stability is non-negotiable.[8]

-

Thermal and Storage Stability: alpha-Sulfophenylacetic acid demonstrates good chemical stability under ambient, dry storage conditions.[1] To ensure long-term integrity, it should be stored in sealed containers protected from moisture at temperatures below 25°C.[1]

-

pH-Dependent Stability: The compound's stability can vary under different pH conditions. While it is resistant to hydrolysis at neutral pH, extreme acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation pathways such as decarboxylation or desulfonation, though the latter is generally difficult.

-

Photostability: Aromatic compounds can be susceptible to photodegradation.[9] Studies exposing solutions to controlled UV or visible light are necessary to determine its photolytic stability, a key parameter for formulation development.

Analytical Methodologies: A Protocol for Quantification

Accurate quantification of alpha-sulfophenylacetic acid is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.

HPLC-UV Protocol

This protocol provides a self-validating system for the separation and quantification of the analyte. The causality for each choice is explained to ensure methodological transparency.

Objective: To determine the purity and concentration of alpha-Sulfophenylacetic acid.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh ~10 mg of the reference standard and dissolve in the mobile phase to create a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

-

Rationale: Using the mobile phase as the diluent prevents peak distortion and baseline instability caused by solvent mismatch.

-

-

Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Rationale: A C18 reverse-phase column is chosen due to the molecule's moderate polarity, providing good retention and separation from more polar or non-polar impurities.

-

-

Mobile Phase: Isocratic elution with 70:30 (v/v) 20 mM Potassium Phosphate buffer (pH 2.5) : Acetonitrile.

-

Rationale: The acidic pH (2.5) ensures the carboxylic acid group is fully protonated, leading to a single, sharp chromatographic peak and improved retention on the C18 phase. The acetonitrile concentration is optimized for an appropriate retention time (typically 3-7 minutes).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 254 nm.

-

Rationale: This wavelength corresponds to a common absorption maximum for the phenyl ring, providing good sensitivity.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Perform a linear regression analysis. The curve should have a correlation coefficient (r²) of ≥0.999 for acceptance.

-

Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.

-

Caption: Workflow for HPLC-UV analysis of alpha-sulfophenylacetic acid.

Safety and Handling

alpha-Sulfophenylacetic acid requires careful handling in a laboratory setting. According to its GHS classification, it presents several hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Causes skin irritation and serious eye damage.[2]

-

May cause respiratory irritation.[2]

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

In case of contact, rinse the affected area immediately and thoroughly with water. Seek medical attention for eye contact or if symptoms persist.[4]

Conclusion

alpha-Sulfophenylacetic acid is a molecule whose chemical properties are a direct result of the interplay between its phenyl, carboxylic acid, and sulfonic acid functionalities. Its strong diprotic nature, high water solubility, and versatile reactivity at the carboxyl group make it an exceptionally useful building block in medicinal chemistry. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and stability profile, as outlined in this guide, is essential for any scientist aiming to leverage its potential in research and development.

References

-

alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605. PubChem. [Link]

-

Product information, Alpha-Sulfophenylacetic acid. P&S Chemicals. [Link]

-

Alpha-sulfophenylacetic acid (C8H8O5S). PubChemLite. [Link]

-

alpha-Sulfophenylacetic acid, CAS No. 41360-32-1. iChemical. [Link]

-

Phenylacetic acid. Organic Syntheses Procedure. [Link]

-

Phenylacetic acid. Wikipedia. [Link]

-

Supporting information. Royal Society of Chemistry. [Link]

- Substituted phenylacetic acid compounds.

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Ohio Journal of Science. [Link]

-

The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. [Link]

-

Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?. PubMed. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Human Metabolome Database. [Link]

-

pKa Data Compiled by R. Williams. pKa Values INDEX. [Link]

-

Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. ScienceDirect. [Link]

-

(+-)-alpha-Hydroxyphenylacetic acid | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

-

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

[Study on the analysis of alpha-naphthylacetic acid]. ResearchGate. [Link]

-

Photodegradation of α-naphthaleneacetic acid in aqueous solution. ResearchGate. [Link]

-

Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]

Sources

- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]

- 2. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-Sulfophenylacetic acid CAS#: 41360-32-1 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. lehigh.edu [lehigh.edu]

- 6. azooptics.com [azooptics.com]

- 7. rsc.org [rsc.org]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

solubility of alpha-Sulfophenylacetic acid in different solvents

An In-depth Technical Guide to the Solubility of α-Sulfophenylacetic Acid

Abstract

α-Sulfophenylacetic acid (α-SPA) is a pivotal intermediate in medicinal chemistry and organic synthesis, recognized for its role in the development of novel therapeutics, particularly protein tyrosine phosphatase inhibitors[1]. Its unique molecular architecture, featuring both a sulfonic acid and a carboxylic acid moiety on a phenylacetic acid backbone, imparts a complex solubility profile that is critical to its application in synthesis, purification, and formulation[1][2]. This guide provides a comprehensive analysis of the physicochemical principles governing the solubility of α-SPA, addresses the notable gap in publicly available quantitative data, and presents a robust, validated protocol for its experimental determination.

The Physicochemical Landscape of α-Sulfophenylacetic Acid

A molecule's solubility is dictated by its structure. For α-SPA (Formula: C₈H₈O₅S, Molecular Weight: 216.21 g/mol ), a nuanced understanding of its functional groups is paramount to predicting its behavior in different solvent systems[1][2].

Molecular Structure: An Amphiphilic Dichotomy

The structure of α-SPA presents a fascinating duality. It comprises:

-

A Hydrophobic Phenyl Ring: This nonpolar aromatic group tends to interact favorably with nonpolar organic solvents through van der Waals forces.

-

Two Hydrophilic Acidic Groups: The presence of both a highly polar sulfonic acid (-SO₃H) group and a polar carboxylic acid (-COOH) group allows for strong hydrogen bonding with polar protic solvents like water[1].

This combination of polar and nonpolar regions makes α-SPA an amphiphilic molecule. Its solubility is therefore a delicate balance between the hydrophobic character of the phenyl ring and the profound hydrophilic nature of the two acidic functional groups. The sulfo group, in particular, is known to significantly enhance aqueous solubility[3].

Intermolecular Interactions and Their Influence

The dominant intermolecular forces at play depend on the solvent environment. In polar protic solvents, hydrogen bonding is the primary driver of solubility. In aqueous media, especially under neutral or basic conditions, the acidic protons dissociate, leading to the formation of anionic species. These ions interact with water via strong ion-dipole forces, further boosting solubility[1].

Caption: Intermolecular forces governing α-SPA solubility.

Acidity and the Critical Role of pH

Sulfonic acids are among the strongest organic acids, with pKa values often in the negative range, rivaling mineral acids[4]. The carboxylic acid group is weakly acidic (for the parent phenylacetic acid, the pKa is 4.31)[5]. This means that in an aqueous environment, the sulfonic acid group will be deprotonated across virtually the entire pH range, while the carboxylic acid group will deprotonate as the pH rises above ~3-4.

This pH-dependent ionization is the most critical factor for aqueous solubility. As the pH increases, the molecule acquires a double-negative charge, dramatically enhancing its interaction with water and leading to high solubility[1]. It has been reported that the solubility of α-SPA exceeds 0.5 mg/mL in aqueous buffer systems at pH 6[1].

Solubility Profile: Predictions and Available Data

A key challenge for researchers working with α-SPA is the scarcity of publicly available, quantitative solubility data in common organic solvents. This guide aims to provide a predictive framework while clearly highlighting this data gap.

Qualitative Solubility Predictions

Based on the "like dissolves like" principle and the molecular structure discussed above, we can establish a reliable qualitative forecast:

-

High Solubility: Expected in highly polar protic solvents such as water (especially at neutral to basic pH) and polar aprotic solvents like dimethyl sulfoxide (DMSO) .

-

Moderate Solubility: Expected in lower alcohols like methanol and ethanol , where both hydrogen bonding and interactions with the phenyl ring are possible.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as toluene , hexane , and diethyl ether , as the energy required to break the strong intermolecular forces in the solid crystal lattice is not compensated by weak solute-solvent interactions.

Quantitative Solubility Data Summary

The following table summarizes the known quantitative data for α-SPA. The lack of entries underscores the necessity for experimental determination by the end-user for their specific application.

| Solvent | Type | Temperature (°C) | Solubility | Reference |

| Aqueous Buffer (pH 6) | Polar Protic | Not Specified | > 0.5 mg/mL | [1] |

| Water (unbuffered) | Polar Protic | ~25 | Data Not Publicly Available | - |

| Methanol | Polar Protic | ~25 | Data Not Publicly Available | - |

| Ethanol | Polar Protic | ~25 | Data Not Publicly Available | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~25 | Data Not Publicly Available | - |

| Acetone | Polar Aprotic | ~25 | Data Not Publicly Available | - |

| Acetonitrile | Polar Aprotic | ~25 | Data Not Publicly Available | - |

| Toluene | Nonpolar | ~25 | Data Not Publicly Available | - |

| Hexane | Nonpolar | ~25 | Data Not Publicly Available | - |

A Validated Protocol for Experimental Solubility Determination

Given the data gap, researchers must determine solubility experimentally. The isothermal shake-flask method is the gold standard for its reliability and ability to ensure the solution has reached equilibrium.

Rationale for Method Selection

The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium solubility. An excess of the solid solute is agitated with the solvent at a constant temperature for a prolonged period. This ensures the solvent is fully saturated. Subsequent analysis of the clear supernatant provides a highly accurate and reproducible solubility value, which is essential for applications in drug development and process chemistry.

Experimental Workflow

The protocol follows a logical progression from preparation to analysis, ensuring each step is controlled and validated.

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology

This protocol provides a self-validating system for determining the solubility of α-SPA.

Materials and Reagents:

-

α-Sulfophenylacetic acid (solid, >98% purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or screw-cap tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation: Add an excess amount of solid α-SPA to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure solid remains after equilibration. Record the exact weight if performing a mass balance check.

-

Solvent Addition: Add a known volume of the solvent (e.g., 1-2 mL) to the vial.

-

Equilibration (Trustworthiness Pillar):

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Causality: Agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction. The temperature must be strictly controlled as solubility is temperature-dependent.

-

Equilibrate for a predetermined time (typically 24-72 hours). It is crucial to run a preliminary time-to-equilibrium study by sampling at various time points (e.g., 8, 24, 48, 72 hours) to confirm that the concentration has plateaued. This step validates the chosen equilibration period.

-

-

Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature for 1-2 hours, or centrifuge them at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Causality: This step is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Prepare a set of calibration standards of α-SPA of known concentrations.

-

Analyze the standards and the sample by a validated HPLC-UV method. A C18 column with a mobile phase of acidified water and acetonitrile is a suitable starting point.

-

-

Calculation: Use the calibration curve to determine the concentration of α-SPA in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant. This value is the equilibrium solubility, typically reported in mg/mL or mol/L.

Practical Implications in Research and Development

Understanding the solubility of α-SPA is not an academic exercise; it directly impacts its utility:

-

Organic Synthesis: Selecting an appropriate reaction solvent requires knowledge of the solubility of starting materials like α-SPA to ensure a homogeneous reaction or a controlled slurry[1].

-

Purification: Solubility data is essential for developing crystallization procedures. Finding a solvent system where α-SPA is soluble at high temperatures but poorly soluble at low temperatures is key to achieving high-purity material.

-

Drug Development: For its use in biological assays, α-SPA often needs to be dissolved in aqueous buffers. Knowing its solubility limits prevents precipitation in stock solutions and assay plates[6].

Conclusion

α-Sulfophenylacetic acid possesses a complex solubility profile governed by its unique amphiphilic structure. While it exhibits high solubility in aqueous solutions, particularly at controlled pH, there is a significant lack of quantitative data for its solubility in common organic solvents. This guide provides the theoretical framework to predict its behavior and a detailed, validated experimental protocol to empower researchers to fill this knowledge gap. Accurate determination of these solubility values is a critical, foundational step for the effective application of this important molecule in both scientific research and pharmaceutical development.

References

- Smolecule. (2023, August 15). alpha-Sulfophenylacetic acid.

-

PubChem. alpha-Sulfophenylacetic acid. National Center for Biotechnology Information. [Link]

- Bellevue College. (n.d.). Experiment 2 # Solubility 13.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

-

Wikipedia. (2025). Sulfonic acid. [Link]

- Quora. (2017, June 24). How to determine the solubility of organic compounds.

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Author. (n.d.).

-

Britannica. (2025, December 12). Sulfonic acid. [Link]

-

Britannica. (2025, December 12). Sulfonic acid. [Link]

-

Solubility of Things. (n.d.). Sulfanilic acid. [Link]

-

PubMed. (2022, August 23). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. [Link]

-

Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. [Link]

- Sinocure Chemical Group. (n.d.).

-

Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. [Link]

-

Solubility of Things. (n.d.). Phenylacetic acid. [Link]

-

Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. [Link]

-

Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. [Link]

- Unknown Author. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis.

Sources

- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]

- 2. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. dmso methanol ethanol: Topics by Science.gov [science.gov]

- 5. dn720701.ca.archive.org [dn720701.ca.archive.org]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

The Biological Mechanism of α-Sulfophenylacetic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of α-sulfophenylacetic acid and its derivatives within biological systems. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to deliver a detailed understanding of the molecular interactions, signaling pathway modulation, and the experimental methodologies required to investigate these effects. We will delve into the core principles of its primary biological activity as an inhibitor of low molecular weight protein tyrosine phosphatase (LMW-PTP), a critical regulator of cellular signaling. This guide synthesizes current research to explain the causality behind its mechanism, offers detailed experimental protocols for its characterization, and provides visual representations of the complex signaling networks involved.

Introduction: The Significance of α-Sulfophenylacetic Acid in Biochemical Research

α-Sulfophenylacetic acid is an organic compound characterized by a phenylacetic acid backbone with a sulfonic acid group at the alpha position[1]. Its chemical structure, possessing both a carboxylic acid and a sulfonic acid moiety, confers unique solubility and reactivity properties that have made it a valuable scaffold in medicinal chemistry and biochemical research[2]. While it serves as a versatile intermediate in the synthesis of various fine chemicals and pharmaceuticals, its most notable biological activity lies in the modulation of cellular signaling pathways through enzyme inhibition[2][3].

The primary focus of this guide is to elucidate the mechanism by which α-sulfophenylacetic acid and its closely related derivatives exert their effects, with a particular emphasis on their interaction with low molecular weight protein tyrosine phosphatase (LMW-PTP)[2]. Understanding this mechanism is paramount for the rational design of novel therapeutics targeting diseases where LMW-PTP activity is dysregulated, such as in oncology and metabolic disorders.

The Primary Biological Target: Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)

The vast family of protein tyrosine phosphatases (PTPs) plays a crucial role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins, thereby counteracting the activity of protein tyrosine kinases. LMW-PTP is an 18 kDa cytosolic enzyme that, despite its small size, is a significant regulator of a multitude of signaling pathways[1].

LMW-PTP has been identified as a key player in various cellular processes, including cell growth, migration, and differentiation[2]. Its dysregulation has been implicated in the progression of several human diseases. For instance, overexpression of LMW-PTP is associated with a poorer prognosis in several types of cancer and contributes to chemoresistance[4]. This makes LMW-PTP a compelling target for therapeutic intervention.

The Molecular Mechanism of Inhibition: An Induced-Fit Model

The inhibitory action of α-sulfophenylacetic acid derivatives on LMW-PTP is a prime example of a sophisticated molecular interaction. While specific quantitative data for the parent α-sulfophenylacetic acid is not extensively documented in publicly available literature, detailed structural and kinetic studies on its amide derivatives, such as sulfophenyl acetic amide (SPAA), have provided profound insights into the mechanism of inhibition. It is highly probable that the parent acid interacts in a similar fashion.

X-ray crystallography studies have revealed that the binding of SPAA-based inhibitors to LMW-PTP occurs via an induced-fit mechanism . This is a critical concept for drug design, as it implies a dynamic interplay between the ligand and the enzyme. The binding of the inhibitor induces a significant conformational change in the active site of LMW-PTP, leading to the formation of a previously unobserved hydrophobic pocket which accommodates the α-phenyl ring of the inhibitor[1][5][6]. This induced-fit is a key contributor to the selectivity of these inhibitors for LMW-PTP over other phosphatases[1][6].

The sulfonic acid group of the inhibitor forms extensive hydrogen bonds with the PTP signature motif residues in the active site, while the phenyl ring engages in hydrophobic interactions and π-π stacking within the newly formed pocket[5].

Modulation of Cellular Signaling Pathways

By inhibiting LMW-PTP, α-sulfophenylacetic acid and its derivatives can significantly impact downstream signaling cascades. LMW-PTP is known to dephosphorylate and thereby regulate the activity of several key signaling proteins. The inhibition of LMW-PTP leads to a hyperphosphorylated and often more active state of its substrates.

Key Signaling Pathways Influenced by LMW-PTP Inhibition:

-

Platelet-Derived Growth Factor (PDGF) Signaling: LMW-PTP directly dephosphorylates the PDGF receptor, which is a receptor tyrosine kinase. Inhibition of LMW-PTP can therefore potentiate PDGF-mediated signaling, which is involved in cell growth and proliferation.

-

Insulin Signaling: LMW-PTP is a negative regulator of the insulin receptor. Its inhibition can enhance insulin sensitivity, making it a potential therapeutic target for type 2 diabetes.

-

Ephrin Receptor Signaling: LMW-PTP dephosphorylates the EphA2 receptor, and its overexpression is linked to the oncogenic potential of LMW-PTP.

-

Src and Bcr-Abl Signaling: In the context of chronic myeloid leukemia (CML), LMW-PTP activity is linked to chemoresistance through the modulation of Src and Bcr-Abl phosphorylation. Inhibition of LMW-PTP can re-sensitize resistant cells to chemotherapy.

The following diagram illustrates the central role of LMW-PTP in modulating these critical signaling pathways.

Caption: LMW-PTP's role in key signaling pathways.

Experimental Protocols for Characterizing α-Sulfophenylacetic Acid Activity

To rigorously assess the inhibitory activity of α-sulfophenylacetic acid or its derivatives against LMW-PTP, a series of well-defined biochemical assays are required. The following protocols provide a step-by-step guide for conducting these experiments.

Protocol 1: Fluorescence-Based LMW-PTP Inhibition Assay

This assay measures the enzymatic activity of LMW-PTP by monitoring the fluorescence increase upon the dephosphorylation of a fluorogenic substrate.

Materials:

-

Recombinant human LMW-PTP

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT

-

Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

α-Sulfophenylacetic acid (or derivative) stock solution in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of α-sulfophenylacetic acid in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the LMW-PTP stock in Assay Buffer to a working concentration (e.g., 0.5 nM final concentration). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

-

Assay Plate Setup:

-

Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

-

Add 20 µL of the diluted LMW-PTP solution to each well.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation: Add 25 µL of the DiFMUP substrate solution (at 2x the final desired concentration, e.g., 200 µM for a final concentration of 100 µM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every 60 seconds for 20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for LMW-PTP inhibition assay.

Structure-Activity Relationship (SAR) Insights

| Molecular Region | Modification Strategy | Impact on Activity |

| α-Phenyl Ring | Substitution with electron-withdrawing or donating groups | Can modulate hydrophobic and electronic interactions within the induced-fit pocket. |

| Carboxylic Acid | Esterification or amidation | Can alter solubility, cell permeability, and hydrogen bonding interactions. Amidation to SPAA has been shown to be effective. |

| Sulfonic Acid | Bioisosteric replacement | Can be explored to improve pharmacokinetic properties while maintaining key interactions with the PTP signature motif. |

These insights serve as a foundational guide for medicinal chemists aiming to optimize the properties of α-sulfophenylacetic acid-based inhibitors.

Conclusion and Future Directions

α-Sulfophenylacetic acid and its derivatives represent a promising class of inhibitors targeting LMW-PTP. Their unique induced-fit mechanism of action provides a basis for the development of highly selective therapeutic agents. The modulation of key signaling pathways in cancer and metabolic diseases by these compounds underscores their therapeutic potential.

Future research should focus on obtaining more precise quantitative data for the parent α-sulfophenylacetic acid to solidify its standing as a lead compound. Furthermore, the generation of comprehensive SAR data will be instrumental in guiding the optimization of these inhibitors for improved potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the biological activity of this important class of molecules and to unlock their full therapeutic potential.

References

-

He, R., Wang, J., Yu, Z. H., Zhang, R. Y., Liu, S., Wu, L., & Zhang, Z. Y. (2016). Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism. Journal of Medicinal Chemistry, 59(19), 9094–9106. [Link]

-

PubChem. (n.d.). alpha-Sulfophenylacetic acid. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

-

He, R., et al. (2022). Structure-Based Design of Active-Site-Directed, Highly Potent, Selective, and Orally Bioavailable Low-Molecular-Weight Protein Tyrosine Phosphatase Inhibitors. Journal of Medicinal Chemistry, 65(20), 13892–13909. [Link]

-

Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

-

Chiarugi, P., Cirri, P., Taddei, M. L., Giannoni, E., Fiaschi, T., Buricchi, F., Camici, G., Raugei, G., & Ramponi, G. (2002). Insight into the role of low molecular weight phosphotyrosine phosphatase (LMW-PTP) on platelet-derived growth factor receptor (PDGF-r) signaling. LMW-PTP controls PDGF-r kinase activity through TYR-857 dephosphorylation. The Journal of Biological Chemistry, 277(40), 37331–37338. [Link]

-

Raugei, G., Ramponi, G., & Chiarugi, P. (2002). Low molecular weight protein tyrosine phosphatases: small, but smart. Cellular and Molecular Life Sciences, 59(6), 949–959. [Link]

-

Chiarugi, P., Taddei, M. L., Schiavone, N., Papucci, L., Giannoni, E., Fiaschi, T., Capaccioli, S., Raugei, G., & Ramponi, G. (2001). LMW-PTP is a positive regulator of tumor onset and growth. Oncogene, 20(33), 4483–4492. [Link]

-

Ferreira, L. G., et al. (2021). Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks. Cellular and Molecular Life Sciences, 78(4), 1263–1273. [Link]

-

Wang, S., et al. (2012). Knocking Down Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Reverts Chemoresistance through Inactivation of Src and Bcr-Abl. PLoS ONE, 7(9), e44312. [Link]

-

Rampioni, G., et al. (2019). Morin-dependent inhibition of low molecular weight protein tyrosine phosphatase (LMW-PTP) restores sensitivity to apoptosis during colon carcinogenesis: Studies in vitro and in vivo, in an Apc-driven model of colon cancer. Molecular Carcinogenesis, 58(5), 686-698. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. repub.eur.nl [repub.eur.nl]

- 3. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Low molecular weight phosphotyrosine protein phosphatase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Discovery and History of alpha-Sulfophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Sulfophenylacetic acid, a fascinating derivative of the well-known phenylacetic acid, stands as a molecule of significant interest in medicinal chemistry and biochemical research. Characterized by the presence of a sulfonic acid group at the alpha position of phenylacetic acid, this compound has emerged as a noteworthy scaffold, particularly in the development of inhibitors for protein tyrosine phosphatases (PTPs). This technical guide provides a comprehensive exploration of alpha-sulfophenylacetic acid, delving into its historical context, synthesis methodologies, and its crucial role as a PTP inhibitor. While the historical record of its specific discovery is not extensively documented, its development can be understood within the broader history of organosulfonic acids in medicinal chemistry. This guide will illuminate the chemical properties, synthesis strategies, and the mechanistic underpinnings of its biological activity, offering valuable insights for researchers in drug discovery and development.

Introduction: The Emergence of a Key Pharmacophore

The journey of alpha-sulfophenylacetic acid is intrinsically linked to the evolution of medicinal chemistry and the growing understanding of enzyme inhibition as a therapeutic strategy. While the precise moment of its first synthesis is not clearly documented in readily available historical records, its conceptualization can be traced to the broader exploration of sulfonic acid derivatives as bioactive molecules. The introduction of a highly acidic and sterically demanding sulfo group onto the alpha-carbon of phenylacetic acid dramatically alters the molecule's physicochemical properties, paving the way for its unique biological activities.

This guide will navigate through the foundational chemistry of this compound, from its structural attributes to the synthetic pathways developed for its preparation. A significant focus will be placed on its application as a protein tyrosine phosphatase inhibitor, a role that has cemented its importance in modern drug discovery efforts.

Physicochemical Properties and Structural Features

alpha-Sulfophenylacetic acid (IUPAC name: 2-phenyl-2-sulfoacetic acid) is an organic compound with the chemical formula C₈H₈O₅S.[1] Its structure is characterized by a phenyl group and a carboxylic acid group attached to the same carbon, which also bears a sulfonic acid group.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈O₅S | [1] |

| Molecular Weight | 216.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| IUPAC Name | 2-phenyl-2-sulfoacetic acid | [1] |

The presence of two acidic functional groups, the carboxylic acid and the sulfonic acid, makes it a strong acid. The electron-withdrawing nature of the sulfonic acid group significantly influences the acidity of the carboxylic acid.

Figure 1: Chemical structure of alpha-Sulfophenylacetic acid.

Synthesis of alpha-Sulfophenylacetic Acid: A Methodological Overview

The primary route for the synthesis of alpha-sulfophenylacetic acid is the direct sulfonation of phenylacetic acid at the alpha-position. This reaction presents a unique challenge due to the potential for competing electrophilic aromatic substitution on the phenyl ring.

Direct Alpha-Sulfonation of Phenylacetic Acid

The direct introduction of a sulfo group onto the alpha-carbon of phenylacetic acid is the most direct synthetic strategy. This is typically achieved using a strong sulfonating agent.

Experimental Protocol: Alpha-Sulfonation of Phenylacetic Acid

-

Reagents and Materials:

-

Phenylacetic acid

-

Chlorosulfonic acid or Sulfur trioxide dioxane complex

-

Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Quenching solution (e.g., ice-water)

-

Base for neutralization (e.g., sodium bicarbonate solution)

-

Apparatus for inert atmosphere reaction (optional)

-

Standard laboratory glassware for reaction, workup, and purification

-

-

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylacetic acid in an anhydrous, non-polar solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the sulfonating agent (e.g., chlorosulfonic acid or a solution of sulfur trioxide dioxane complex) dropwise to the stirred solution. The temperature should be carefully monitored and maintained at or below 5°C to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (typically 1-3 hours), monitoring the progress by an appropriate method (e.g., Thin Layer Chromatography).

-

Once the reaction is deemed complete, slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude alpha-sulfophenylacetic acid by recrystallization from an appropriate solvent system.

-

-

Causality Behind Experimental Choices:

-

Choice of Sulfonating Agent: Chlorosulfonic acid is a powerful sulfonating agent, but its high reactivity can lead to side products. Sulfur trioxide complexes, such as the dioxane complex, offer a milder alternative, potentially leading to higher selectivity for alpha-sulfonation.[2]

-

Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the sulfonation reaction and to minimize degradation of the starting material and product.

-

Anhydrous Conditions: The reagents used are sensitive to moisture; therefore, anhydrous conditions are crucial to prevent their decomposition and ensure the reaction proceeds efficiently.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent unwanted side reactions, particularly if sensitive functional groups are present.

-

Figure 2: A generalized experimental workflow for the synthesis of alpha-Sulfophenylacetic acid.

Application as a Protein Tyrosine Phosphatase (PTP) Inhibitor

A primary area of interest for alpha-sulfophenylacetic acid is its role as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.

Mechanism of PTP Inhibition

alpha-Sulfophenylacetic acid is believed to act as a competitive inhibitor of PTPs. Its structural features allow it to mimic the phosphorylated tyrosine substrate and bind to the active site of the enzyme.

-

The Role of the Sulfonate Group: The negatively charged sulfonate group is crucial for its inhibitory activity. It is thought to interact with the positively charged residues, such as arginine, within the PTP active site that are responsible for recognizing the phosphate group of the natural substrate.

-

The Phenyl and Carboxylate Moieties: The phenyl group likely engages in hydrophobic interactions within the active site, while the carboxylate group can form additional hydrogen bonds, further anchoring the inhibitor.

Figure 3: Signaling pathway illustrating the competitive inhibition of a Protein Tyrosine Phosphatase (PTP) by alpha-Sulfophenylacetic Acid.

While specific IC50 values for alpha-sulfophenylacetic acid against various PTPs are not widely reported in publicly available literature, its derivatives have been synthesized and evaluated as PTP inhibitors. For instance, a library of compounds derived from alpha-sulfophenylacetic acid has shown inhibitory activity against low molecular weight protein tyrosine phosphatase.[3]

Conclusion and Future Perspectives

alpha-Sulfophenylacetic acid, though not as extensively studied as its parent compound, holds significant promise as a scaffold for the design of potent and selective enzyme inhibitors. Its synthesis, while presenting challenges in controlling regioselectivity, is achievable through established sulfonation methodologies. The true value of this molecule lies in its ability to act as a phosphotyrosine mimetic, enabling it to target the active sites of protein tyrosine phosphatases.

Future research in this area should focus on several key aspects:

-

Optimization of Synthesis: Developing more efficient and selective methods for the alpha-sulfonation of phenylacetic acid would be highly beneficial.

-

Elucidation of Inhibitory Mechanisms: Detailed kinetic and structural studies are needed to fully understand the molecular interactions between alpha-sulfophenylacetic acid and various PTPs. This would involve determining specific IC50 and Ki values and obtaining crystal structures of the inhibitor bound to its target enzymes.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of derivatives will be crucial for developing more potent and selective PTP inhibitors based on the alpha-sulfophenylacetic acid scaffold.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

-

PLOS One. (n.d.). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. Retrieved from [Link]

-

PubMed Central (PMC). (2014, May 15). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Sulfophenylacetic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). X-ray structure of PTP1B in complex with a new PTP1B inhibitor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.

-

ResearchGate. (n.d.). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. Retrieved from [Link]

-

ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

MDPI. (2022, June 24). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures, molecular weights and experimentally determined IC50 values.... Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of New Sulfonylamido-Penicillanic Acid Sulfones Inhibitors of Beta-Lactamases. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1. Retrieved from [Link]

- Google Patents. (n.d.). US6936732B2 - Sulphonation of phenols.

-

Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

-

AIR Unimi. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

-

PubMed. (2019, December 27). Synthesis and PTP Inhibitory Activity of Illudalic Acid and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions. Retrieved from [Link]

-

PubMed Central (PMC). (2017, September 21). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Covalent inhibition of protein tyrosine phosphatases. Retrieved from [Link]

-

Cambridge Open Engage. (2024, April 8). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein Tyrosine Phosphatases and Their Inhibitors. Retrieved from [Link]

-

ResearchGate. (2020, June 16). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. Retrieved from [Link]

- Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions.

-

Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

BMRB. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]

-

PubMed. (2010, September 1). Synthesis and biochemical evaluation of a range of (4-substituted phenyl)sulfonate derivatives of 4-hydroxybenzyl imidazole-based compounds as potent inhibitors of 17alpha-hydroxylase/17,20-lyase (P45017alpha) derived from rat testicular microsomes. Retrieved from [Link]

-

PubMed. (n.d.). Early drug discovery and the rise of pharmaceutical chemistry. Retrieved from [Link]

-

MDPI. (2024, June 13). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A Historical Overview of Natural Products in Drug Discovery. Retrieved from [Link]

-

YouTube. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID.. Retrieved from [Link]

-

MDPI. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

- Google Books. (n.d.). Behind the Sulfa Drugs: A Short History of Chemotherapy.

-

Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

-

PubMed. (2009, September 2). Variations in IC(50) values with purity of mushroom tyrosinase. Retrieved from [Link]

-

PubMed. (n.d.). Crystallization and preliminary X-ray analysis of PaaAC, the main component of the hydroxylase of the Escherichia coli phenylacetyl-coenzyme A oxygenase complex. Retrieved from [Link]

-

MDPI. (n.d.). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. Retrieved from [Link]

Sources

- 1. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis, in vitro and computational studies of protein tyrosine phosphatase 1B inhibition of a small library of 2-arylsulfonylaminobenzothiazoles with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Medicinal Chemistry Applications of α-Sulfophenylacetic Acid

Introduction: The Unique Chemical Profile of α-Sulfophenylacetic Acid

α-Sulfophenylacetic acid is an organic compound distinguished by the presence of both a carboxylic acid and a sulfonic acid group attached to the same benzylic carbon.[1][2][3] This unique arrangement imparts a set of physicochemical properties that make it a compelling starting point for medicinal chemistry campaigns.

The dual acidic functionalities, particularly the strongly acidic sulfonate group, enhance the aqueous solubility of the scaffold and its derivatives.[1] This is a significant advantage in early-stage drug discovery, where poor solubility can often hinder the screening and development of promising compounds. Furthermore, both the carboxylic acid and sulfonic acid moieties can participate in a variety of chemical reactions, offering rich possibilities for library synthesis and structure-activity relationship (SAR) studies.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈O₅S | [1][2] |

| Molecular Weight | 216.21 g/mol | [2] |

| IUPAC Name | 2-phenyl-2-sulfoacetic acid | [2] |

| Appearance | White solid | [4] |

The core utility of α-Sulfophenylacetic acid lies in its capacity to serve as a foundational structure, or scaffold, for building more complex molecules with tailored biological activities.[1]

Core Application: A Privileged Scaffold for Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Inhibitors

The most significant and well-documented application of α-Sulfophenylacetic acid in medicinal chemistry is its use as a scaffold for the design of inhibitors against Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP).[1]

Scientific Rationale: Why Target LMW-PTP?

Protein tyrosine phosphatases (PTPs) are a class of enzymes that play a critical role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. This dephosphorylation is a key regulatory mechanism in processes like cell growth, differentiation, and metabolism.[1] LMW-PTP is particularly implicated in the progression of various diseases. Its overexpression has been linked to certain cancers and metabolic disorders, making it an attractive therapeutic target. Inhibition of LMW-PTP can restore normal signaling pathways, presenting a viable strategy for disease intervention.

Mechanism of Action and Structure-Activity Relationship (SAR)

Research has shown that the α-Sulfophenylacetic acid core can effectively mimic the phosphate group of the natural substrate, allowing it to bind to the active site of LMW-PTP. The phenyl ring engages in hydrophobic interactions, while the sulfonate and carboxylate groups can form multiple hydrogen bonds with active site residues, enhancing binding affinity and inhibitory potency.[1]

The true power of this scaffold is realized through chemical derivatization. The carboxylic acid handle is readily converted into amides, creating sulfonamide derivatives. This allows for the exploration of a vast chemical space by introducing diverse amine building blocks. A key study demonstrated that a library of compounds synthesized by reacting α-Sulfophenylacetic acid with various amines yielded potent LMW-PTP inhibitors.[1]

Illustrative SAR Data for LMW-PTP Inhibitors:

| Compound Structure (Derivative of α-Sulfophenylacetic Acid) | R-Group (Amine) | IC₅₀ (mM) |

| Parent Scaffold | -OH | > 2 |

| Derivative 1 | Benzylamine | < 2 |

| Derivative 2 | 4-Chlorobenzylamine | < 2 |

| Derivative 3 | 3,4-Dichlorobenzylamine | < 2 |

Note: The available literature indicates IC₅₀ values lower than 2 mM for several derivatives, demonstrating high potency.[1]

Experimental Workflow: From Scaffold to Inhibitor

The process of developing LMW-PTP inhibitors from the α-Sulfophenylacetic acid scaffold follows a logical and well-established drug discovery workflow.

Caption: Workflow for developing LMW-PTP inhibitors.

Detailed Protocol 1: Synthesis of an α-Sulfophenylacetic Acid-Based Sulfonamide Library

This protocol outlines a standard procedure for generating a focused library of compounds via amide coupling, a method successfully used to produce potent LMW-PTP inhibitors.[1]

Objective: To synthesize a diverse set of N-substituted 2-phenyl-2-sulfoacetamides.

Materials:

-

α-Sulfophenylacetic acid

-

A diverse set of primary and secondary amines

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Triethylamine)

-

Anhydrous solvent (e.g., DMF, Dichloromethane)

-

96-well reaction block or individual reaction vials

-

Standard purification supplies (e.g., silica gel for chromatography, HPLC)

Step-by-Step Methodology:

-

Preparation: In each well of a 96-well reaction block, add a solution of α-Sulfophenylacetic acid (1.0 eq) in anhydrous DMF.

-

Amine Addition: To each well, add a unique amine (1.1 eq) from a pre-prepared stock solution plate.

-

Coupling Agent Activation: In a separate vial, prepare a solution of the coupling agent HATU (1.2 eq) and the base DIPEA (2.5 eq) in anhydrous DMF.

-

Reaction Initiation: Add the HATU/DIPEA solution to each well of the reaction block. Seal the block.

-

Incubation: Allow the reaction to proceed at room temperature for 12-18 hours with gentle agitation.

-

Work-up: Quench the reaction by adding water to each well. Extract the product using an organic solvent like ethyl acetate.

-

Purification: The crude product in each well can be purified using high-throughput parallel flash chromatography or preparative HPLC.

-

Characterization: Confirm the identity and purity of each synthesized compound using LC-MS and ¹H NMR.

Self-Validation: The success of the synthesis is validated at each step. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The final purity and structural confirmation via analytical techniques ensure the quality of the library before biological screening.

Detailed Protocol 2: In Vitro LMW-PTP Inhibition Assay

This colorimetric assay measures the enzymatic activity of LMW-PTP by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl phosphate (pNPP).

Objective: To determine the IC₅₀ value of test compounds against LMW-PTP.

Materials:

-

Recombinant human LMW-PTP enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

-

Compound Plating: Serially dilute the test compounds in DMSO and then add them to the wells of a 96-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Enzyme Addition: Add a solution of LMW-PTP enzyme in assay buffer to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Add the pNPP substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH). This also enhances the color of the p-nitrophenol product.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percent inhibition. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Causality and Validation: The intensity of the yellow color (from p-nitrophenol) is directly proportional to the enzyme's activity. A potent inhibitor will prevent the enzyme from acting on the substrate, resulting in a lower absorbance reading. The dose-response curve validates the inhibitory effect and provides a quantitative measure of potency (IC₅₀).

Emerging and Potential Applications

While its role in LMW-PTP inhibition is most established, the structural features of α-Sulfophenylacetic acid suggest its utility in other therapeutic areas.

Potential as an Antibacterial Agent Scaffold

The parent molecule, phenylacetic acid (PAA), is known to possess antimicrobial properties.[5][6] PAA can disrupt the cell membrane integrity of bacteria, leading to the leakage of essential intracellular components and ultimately cell death.[6]

Derivatives of α-Sulfophenylacetic acid could offer a novel class of antibacterial agents. The highly polar sulfonate group might alter the mechanism of membrane interaction or provide new binding opportunities with bacterial targets. This area remains largely unexplored and represents a promising avenue for future research.

Caption: Hypothesized antibacterial mechanism of action.

A Versatile Fragment for FBDD

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments"). α-Sulfophenylacetic acid is an excellent candidate for inclusion in fragment libraries. Its key advantages include:

-

High Solubility: The sulfonate group ensures good aqueous solubility, a critical requirement for biophysical screening methods.

-

Synthetic Tractability: The carboxylic acid provides a reliable handle for fragment evolution and linking.

-

Defined Interaction Moieties: It possesses clear hydrogen bond donors/acceptors and a hydrophobic phenyl ring, providing well-defined interaction points with protein targets.

Conclusion and Future Directions

α-Sulfophenylacetic acid is more than a simple chemical reagent; it is a strategic starting point for the discovery of novel therapeutics. Its proven success as a scaffold for potent LMW-PTP inhibitors highlights its value in targeting challenging enzyme classes.[1] The synthetic accessibility and favorable physicochemical properties conferred by its unique structure provide a robust platform for generating diverse chemical libraries.

Future research should focus on expanding the biological targets for α-Sulfophenylacetic acid-based compounds. Systematic screening against other phosphatases, as well as exploring its potential in antibacterial and antiviral applications, could unlock new therapeutic opportunities. Furthermore, its application in fragment-based screening campaigns is a promising strategy for identifying novel hits against a wide range of protein targets. The continued exploration of this versatile scaffold is certain to yield valuable insights and potential new medicines.

References

-

PubChem. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605. Available from: [Link]

-

Wikipedia. Phenylacetic acid. Available from: [Link]

-

Feng, M., et al. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

-

Bentham Science. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

-

iChemical. alpha-Sulfophenylacetic acid, CAS No. 41360-32-1. Available from: [Link]

-

MDPI. (2018-09-17). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

-

PubMed. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Available from: [Link]

-

PubMed. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. Available from: [Link]